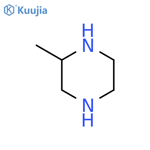

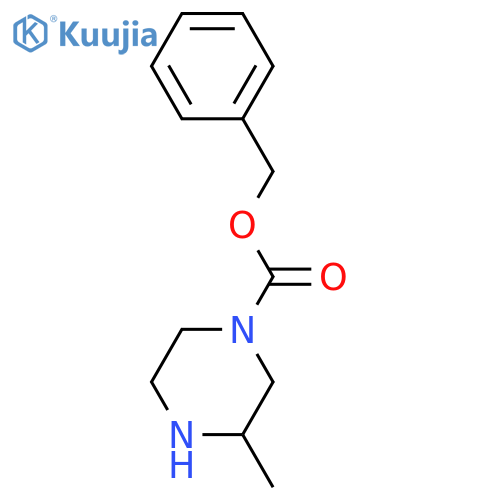

Cas no 84477-85-0 (Benzyl 3-methylpiperazine-1-carboxylate)

Benzyl 3-methylpiperazine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 1-Cbz-3-Methylpiperazine

- Benzyl 3-methylpiperazine-1-carboxylate

- 1-N-CBZ-3-methyl piperazine

- 1-Piperazinecarboxylic acid, 3-methyl-, phenylmethyl ester

- 1-benzyloxycarbonyl-3-methylpiperazine

- 1-CBZ-(S)-3-METHYLPIPERAZINE

- 3-methyl-1-piperazinecarboxylic acid,phenylmethyl ester

- 3-methyl-piperazine-1-carboxylic acid benzyl ester

- (S)-1-Cbz-3-methylpiperazine

- JRPIQMPFKMFAOX-UHFFFAOYSA-N

- 1-N-CBZ-3-METHYLPIPERAZINE

- 1-(Benzyloxycarbonyl)-3-methylpiperazine

- AK112426

- SY113316

- SY033772

- ST24046102

- Phenylmethyl 3-methyl-1-piperazinecarboxylate (ACI)

- 3-Methylpiperazine-1-carboxylic acid benzyl ester

- DB-031517

- Benzyl3-methylpiperazine-1-carboxylate

- DB-011743

- SY289762

- DS-13111

- 4-CBZ-(R)-2-Methyl piperazine

- (R)-4-Benzoxycarbonyl-2-methylpiperazine; (3R)-1-Benzyloxycarbonyl-3-methylpiperazine

- MFCD08276257

- 84477-85-0

- AKOS005258640

- PB48235

- SB11606

- (S)-4-Benzoxycarbonyl-2-methylpiperazine; (3S)-1-Benzyloxycarbonyl-3-methylpiperazine

- MFCD04039319

- SCHEMBL2579734

- DTXSID90439643

- SB37926

- MFCD07367776

- DB-011775

- C76691

- (S)-1-Cbz-3-methyl-piperazine

-

- MDL: MFCD11101375

- Renchi: 1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3

- Clave inchi: JRPIQMPFKMFAOX-UHFFFAOYSA-N

- Sonrisas: O=C(N1CC(C)NCC1)OCC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 234.13700

- Masa isotópica única: 234.136827821g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 3

- Complejidad: 252

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 41.6

- Xlogp3: 1.4

Propiedades experimentales

- Denso: 1.106

- Punto de ebullición: 358.024 °C at 760 mmHg

- Punto de inflamación: 170.327 °C

- PSA: 41.57000

- Logp: 1.88360

Benzyl 3-methylpiperazine-1-carboxylate Información de Seguridad

Benzyl 3-methylpiperazine-1-carboxylate Datos Aduaneros

- Código HS:2933599090

- Datos Aduaneros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl 3-methylpiperazine-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A860199-250mg |

Benzyl 3-methylpiperazine-1-carboxylate |

84477-85-0 | 95% | 250mg |

$16.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1231540-10G |

benzyl 3-methylpiperazine-1-carboxylate |

84477-85-0 | 97% | 10g |

$490 | 2024-07-21 | |

| abcr | AB539143- |

Benzyl 3-methylpiperazine-1-carboxylate; . |

84477-85-0 | €115.00 | 2023-02-01 | |||

| Chemenu | CM169503-1g |

1-Cbz-3-Methylpiperazine |

84477-85-0 | 95% | 1g |

$122 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50040-100mg |

Benzyl 3-methylpiperazine-1-carboxylate |

84477-85-0 | 95% | 100mg |

¥91.0 | 2022-10-09 | |

| Chemenu | CM169503-1g |

1-Cbz-3-Methylpiperazine |

84477-85-0 | 95% | 1g |

$*** | 2023-05-29 | |

| abcr | AB539143-5 g |

Benzyl 3-methylpiperazine-1-carboxylate; . |

84477-85-0 | 5g |

€554.20 | 2023-04-14 | ||

| Fluorochem | 225309-5g |

1-Cbz-3-Methylpiperazine |

84477-85-0 | 95% | 5g |

£328.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP656-1g |

Benzyl 3-methylpiperazine-1-carboxylate |

84477-85-0 | 95+% | 1g |

1289CNY | 2021-05-08 | |

| A2B Chem LLC | AC27953-5g |

Benzyl 3-methylpiperazine-1-carboxylate |

84477-85-0 | 95% | 5g |

$101.00 | 2024-04-19 |

Benzyl 3-methylpiperazine-1-carboxylate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

1.2 60 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Solvents: Ethanol ; 48 h, reflux

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

1.2 45 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Solvents: Toluene ; 8 h, rt

Synthetic Routes 7

2.1 Solvents: Tetrahydrofuran

Synthetic Routes 8

Synthetic Routes 9

1.2 Reagents: Water ; rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

2.2 60 min, 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

3.1 Solvents: Ethanol ; 48 h, reflux

Benzyl 3-methylpiperazine-1-carboxylate Raw materials

- 2-Methylpiperazine

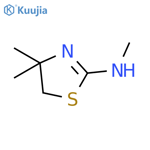

- 2-Thiazolamine, 4,5-dihydro-N,4,4-trimethyl-

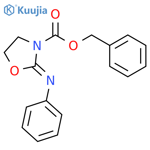

- 3-Oxazolidinecarboxylic acid, 2-(phenylimino)-, phenylmethyl ester

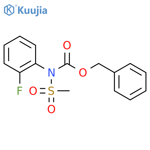

- Carbamic acid, (4,5-dihydro-4,4-dimethyl-2-thiazolyl)methyl-, phenylmethyl ester

- N-(2-Hydroxy-1,1-dimethylethyl)-N′-methylthiourea

- N-(2-fluorophenyl)methanesulfonamide

- N-benzyloxycarbonyl-N-(2-fluorophenyl)methanesulfonamide

- 2-Oxazolamine,4,5-dihydro-N-phenyl-

Benzyl 3-methylpiperazine-1-carboxylate Preparation Products

Benzyl 3-methylpiperazine-1-carboxylate Literatura relevante

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

84477-85-0 (Benzyl 3-methylpiperazine-1-carboxylate) Productos relacionados

- 444666-46-0(Benzyl 2-methylpiperazine-1-carboxylate)

- 31166-44-6(Benzyl piperazine-1-carboxylate)

- 191739-40-9(4-N-Cbz-2-hydroxymethyl-piperazine)

- 117009-97-9(Benzyl 1,4-diazepane-1-carboxylate)

- 1236353-93-7(2-(3,5-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid)

- 851080-53-0(ethyl 4-{4-(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate)

- 1805303-16-5(Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyridine-3-carboxylate)

- 898445-85-7(N-2-(furan-2-yl)ethyl-N'-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

- 2680676-13-3(5-(acetamidomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid)

- 2228777-04-4(methyl 6-(3-oxobutyl)pyridine-3-carboxylate)